molecular formula C21H27N3O B15020290 N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B15020290
M. Wt: 337.5 g/mol
InChI Key: VNOMMXUSEKNCIR-XQNSMLJCSA-N
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Description

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a phenyl ring, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-tert-butylacetophenone with 3-methylaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C21H27N3O/c1-15-7-6-8-19(13-15)22-14-20(25)24-23-16(2)17-9-11-18(12-10-17)21(3,4)5/h6-13,22H,14H2,1-5H3,(H,24,25)/b23-16+

InChI Key

VNOMMXUSEKNCIR-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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